N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt
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Overview
Description
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt is a significant biochemical compound. It is an anomeric sugar phosphate and a key intermediate in the biosynthesis of N-linked glycoproteins. This compound is also a metabolic precursor of bacterial cell-wall components such as teichoic acid and mureine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt can be synthesized through the reverse pyrophosphorolysis of UDP-N-acetylglucosamine catalyzed by UDP-N-acetylglucosamine pyrophosphorylase . This reaction involves the conversion of UDP-N-acetylglucosamine to N-acetyl-D-glucosamine-1-phosphate in the presence of UTP.
Industrial Production Methods
Industrial production methods for this compound typically involve enzymatic synthesis using UDP-N-acetylglucosamine pyrophosphorylase. This method ensures high yield and purity of the compound, making it suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to produce N-acetyl-D-glucosamine and inorganic phosphate.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Enzymes: UDP-N-acetylglucosamine pyrophosphorylase for synthesis.
Water: For hydrolysis reactions.
Major Products
The major products formed from these reactions include N-acetyl-D-glucosamine and inorganic phosphate .
Scientific Research Applications
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a substrate for studying nucleotide triphosphate transferases.
Biology: The compound is crucial in the study of biochemical pathways involved in polysaccharide biosynthesis.
Industry: The compound is used in the production of bacterial cell-wall components and human glycoproteins.
Mechanism of Action
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt acts as a substrate for UDP-N-acetylglucosamine pyrophosphorylase to synthesize UDP-N-acetylglucosamine in the presence of UTP . This reaction is crucial for the biosynthesis of N-linked glycoproteins and bacterial cell-wall components. The compound’s phosphate group enhances its solubility and bioavailability, allowing for more effective use in enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-D-glucosamine
- N-Acetyl-D-glucosamine 6-phosphate sodium salt
- Uridine 5′-diphospho-N-acetylglucosamine sodium salt
- N-Acetyl-D-galactosamine-6-phosphate
Uniqueness
N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt is unique due to its role as a key intermediate in the biosynthesis of N-linked glycoproteins and its involvement in the production of bacterial cell-wall components . Its phosphate group enhances its solubility and bioavailability, making it more effective in enzymatic processes compared to similar compounds .
Properties
Molecular Formula |
C8H14NNa2O9P |
---|---|
Molecular Weight |
345.15 g/mol |
IUPAC Name |
disodium;[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C8H16NO9P.2Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);;/q;2*+1/p-2 |
InChI Key |
VMIUIRDWUIWJMW-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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